1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone is a chemical compound characterized by the presence of two oxirane (epoxide) rings and an ethanone group. This compound is known for its reactivity due to the strained three-membered oxirane rings, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone typically involves the reaction of suitable precursors under controlled conditions. One common method involves the oxidation of alkenes using peracids or other oxidizing agents to form the oxirane rings. For example, the reaction of an alkene with a peracid such as m-chloroperbenzoic acid (MCPBA) can yield the desired epoxide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane rings are highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols or other reduced products.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are typically ring-opened compounds with functional groups introduced at the former oxirane positions.
Reduction: The major products are diols or other reduced derivatives.
Oxidation: The major products are more highly oxidized compounds, potentially including carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane rings.
Wirkmechanismus
The mechanism of action of 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone involves the reactivity of its oxirane rings. These rings are prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding with nucleophilic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone
- 3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone is unique due to the presence of two oxirane rings, which confer high reactivity and versatility in chemical synthesis. This dual oxirane structure allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds that may contain only one oxirane ring or different functional groups.
Eigenschaften
Molekularformel |
C6H8O3 |
---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
1-[2-(oxiran-2-yl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H8O3/c1-4(7)6(3-9-6)5-2-8-5/h5H,2-3H2,1H3 |
InChI-Schlüssel |
LSRJXAGAFCGWNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CO1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.